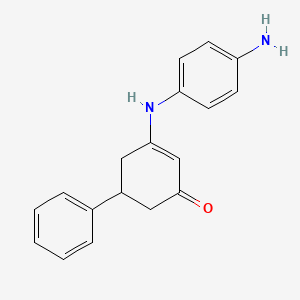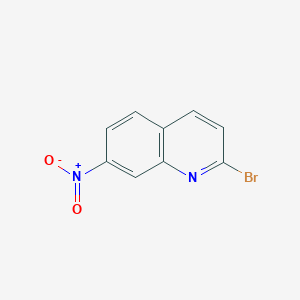
2-Brom-7-nitrochinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.055 .
Synthesis Analysis
Quinoline, the parent compound of BNQ, is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of BNQ consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . This structure allows BNQ to exhibit chemical reactivity similar to the benzene and pyridine ring system .Chemical Reactions Analysis
Quinoline compounds, like BNQ, exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . They are also known to undergo various other chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Chinolin-Derivate, einschließlich 2-Brom-7-nitrochinolin, dienen als wichtige Gerüste in der Wirkstoffentwicklung. Forscher erforschen ihr Potenzial als Leitstrukturen für neuartige Medikamente. Die einzigartigen strukturellen Merkmale von Chinolinen machen sie attraktiv für die Gestaltung bioaktiver Moleküle. Insbesondere das Pyranochinolin-Ringsystem hat in der medizinischen Chemie erhebliche Aufmerksamkeit erlangt .
Zukünftige Richtungen
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They hold a vital role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .
Wirkmechanismus
Target of Action
2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds
Mode of Action
The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Bromo-7-nitroquinoline are not fully understood yet. It is known that quinoline compounds, to which 2-Bromo-7-nitroquinoline belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-Bromo-7-nitroquinoline are currently unknown. Related quinoline compounds have been shown to have various effects on cells . For instance, some quinoline derivatives have shown anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-7-nitroquinoline is not well-studied. Quinoline compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-bromo-7-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGQWSJQJCYMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
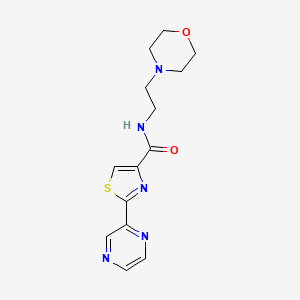

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
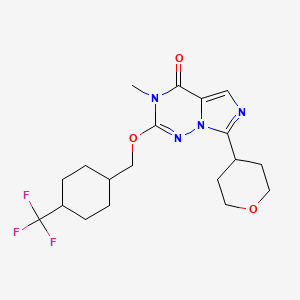

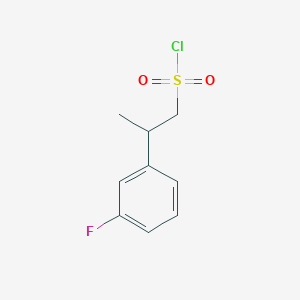
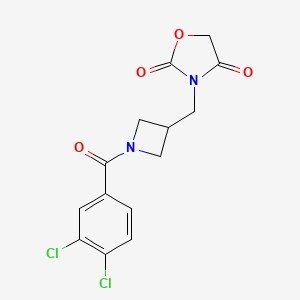
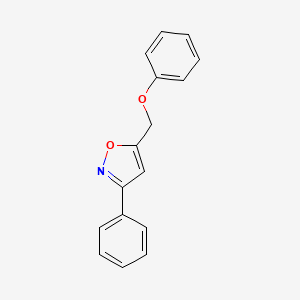
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
